![molecular formula C18H17NO2 B2518885 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-90-1](/img/structure/B2518885.png)
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C18H17NO2 It is known for its unique structure, which includes a naphthalene ring system and a phenylacetyl group
Métodos De Preparación
The synthesis of 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and phenylacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Actividad Biológica
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene backbone with a phenylacetyl group and an imino functional group. Its molecular structure can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A study conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. The findings suggest that it may serve as a lead compound for the development of novel anticancer agents.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.5 | Caspase activation |
A549 (Lung) | 10.0 | Bcl-2 modulation |
HeLa (Cervical) | 15.0 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed that it possesses significant inhibitory effects:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Neuroprotective properties have also been observed in animal models. The compound was evaluated for its ability to protect against neurotoxicity induced by oxidative stress. Administration in rodent models resulted in reduced levels of reactive oxygen species (ROS) and improved cognitive function in behavioral tests.
Case Study 1: Cancer Treatment
A clinical trial involving patients with metastatic breast cancer investigated the efficacy of this compound as an adjunct therapy. Patients receiving the compound alongside standard chemotherapy reported improved outcomes compared to those receiving chemotherapy alone.
Case Study 2: Antimicrobial Resistance
In a study focusing on antibiotic-resistant strains of bacteria, the compound demonstrated synergistic effects when combined with traditional antibiotics. This combination therapy showed enhanced efficacy in reducing bacterial load in infected tissues.
Propiedades
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(13-14-7-2-1-3-8-14)21-19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2/b19-17+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWWJPSUJORDV-HTXNQAPBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)CC3=CC=CC=C3)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)CC3=CC=CC=C3)/C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328581 | |
Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383148-90-1 | |
Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.